1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Triazoles are widely recognized for their broad-spectrum biological activities, and this compound is no exception. Its structural uniqueness and potent activity make it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized via multi-step synthetic routes. One of the common approaches involves the cyclization of an appropriate precursor, typically under controlled conditions to ensure selectivity and yield. The following is a simplified synthetic route:
Formation of Precursor: : React 4-oxothieno[3,2-d]pyrimidine with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to obtain ethyl 2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetate.
Cyclization: : Treat ethyl 2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetate with hydrazine hydrate to form the corresponding hydrazide.
Triazole Formation: : React the hydrazide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, production scales up the reaction to large volumes using optimized reactors that ensure precise temperature control and mixing. Continuous flow reactors are often preferred to enhance efficiency and consistency. Purification involves crystallization and recrystallization techniques to achieve high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : The triazole ring can be oxidized under specific conditions to introduce oxygen functionalities.
Reduction: : Selective reduction of the carbonyl group in the 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl moiety.
Substitution: : The compound's active sites allow for various nucleophilic and electrophilic substitutions, modifying its biological activity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols, under basic or acidic conditions, can introduce functional groups at specific sites.
Major Products Formed
Oxidation: : Generates ketones or alcohols, enhancing solubility.
Reduction: : Forms secondary alcohols or reduced heterocycles, modifying electronic properties.
Substitution: : Produces derivatives with varied biological activities, such as enhanced antimicrobial properties.
Scientific Research Applications
1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has wide-ranging applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Serves as a molecular probe for investigating biochemical pathways.
Medicine: : Explored for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: : Used in the development of advanced materials, such as polymers and coatings with unique properties.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Binding to Enzymes: : Inhibits the activity of target enzymes involved in critical biological processes.
DNA Intercalation: : Intercalates into DNA strands, disrupting replication and transcription.
Receptor Modulation: : Modulates receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Compared to other triazole compounds, 1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide stands out for its unique structure and broad-spectrum activity. Similar compounds include:
1,2,3-Triazole-4-carboxamide: : Lacks the additional thieno[3,2-d]pyrimidine moiety.
4-oxothieno[3,2-d]pyrimidine derivatives: : Without the triazole ring.
Methyl triazole derivatives: : Various substitutions affecting biological activity.
These structural differences impart distinct properties and applications, making each compound valuable in its own right.
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-17-6-9(15-16-17)11(19)13-3-4-18-7-14-8-2-5-21-10(8)12(18)20/h2,5-7H,3-4H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQAKADDTLPUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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